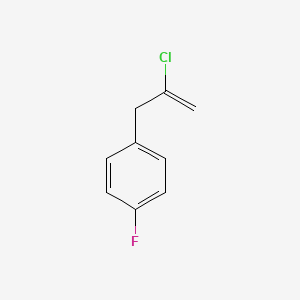

2-Chloro-3-(4-fluorophenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXGOWCGSOVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30636038 | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-08-3 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(4-fluorophenyl)-1-propene is a halogenated organic compound with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity of molecules to biological targets, making fluorinated building blocks like this one valuable for drug discovery programs. The allylic chloride functionality provides a reactive handle for further synthetic transformations, allowing for the introduction of diverse functional groups. This guide provides a detailed, two-step synthetic route to this compound, commencing from the readily available 4-fluorobenzaldehyde. The causality behind experimental choices and potential mechanistic pathways are discussed to provide a comprehensive understanding for researchers in the field.

Synthetic Strategy and Mechanistic Considerations

The most straightforward and reliable synthetic approach to this compound involves a two-step sequence:

-

Reduction of an α,β-unsaturated aldehyde: The synthesis begins with the selective 1,2-reduction of 4-fluorocinnamaldehyde to the corresponding allylic alcohol, 3-(4-fluorophenyl)prop-2-en-1-ol. While various reducing agents can be employed, sodium borohydride (NaBH₄) in the presence of a cerium(III) chloride (the Luche reduction) is an excellent choice for achieving high chemoselectivity for the 1,2-reduction of α,β-unsaturated aldehydes and ketones, minimizing the competing 1,4-conjugate addition.[1][2] The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride on the carbonyl carbon.[3][4]

-

Chlorination of the allylic alcohol: The resulting 3-(4-fluorophenyl)prop-2-en-1-ol is then converted to the target allylic chloride, this compound, using thionyl chloride (SOCl₂). This reaction proceeds via the formation of a chlorosulfite intermediate. The mechanism of this transformation is of particular interest as it can proceed through either an Sₙ2 or an Sₙi' (substitution nucleophilic internal with rearrangement) pathway. In the case of allylic alcohols, the Sₙi' mechanism, involving the collapse of an intimate ion pair, can lead to the formation of a rearranged product. However, the use of a non-polar solvent and the absence of a base typically favor the rearranged product. For the synthesis of the desired terminal alkene, careful control of reaction conditions is crucial.

Experimental Protocols

Part 1: Synthesis of 3-(4-fluorophenyl)prop-2-en-1-ol

Materials:

-

4-Fluorocinnamaldehyde

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorocinnamaldehyde (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (10 mL per gram of aldehyde) at room temperature.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude 3-(4-fluorophenyl)prop-2-en-1-ol, which can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Part 2: Synthesis of this compound

Materials:

-

3-(4-fluorophenyl)prop-2-en-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a scavenger for HCl)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-fluorophenyl)prop-2-en-1-ol (1.0 eq) in anhydrous diethyl ether or dichloromethane (15 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of pyridine (0.1 eq) can be added to neutralize the HCl generated.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexanes).

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-(4-fluorophenyl)prop-2-en-1-ol | 4-Fluorocinnamaldehyde | NaBH₄, CeCl₃·7H₂O | Methanol | 0 | 1-2 | ~85-95 |

| This compound | 3-(4-fluorophenyl)prop-2-en-1-ol | SOCl₂ | Diethyl Ether | 0 to RT | 2-4 | ~70-85 |

Yields are estimated based on typical reactions of this type and may vary.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Predicted Characterization Data

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.35 (m, 2H): Aromatic protons ortho to the fluorophenyl group.

-

δ 6.95-7.10 (m, 2H): Aromatic protons meta to the fluorophenyl group.

-

δ 6.60 (t, J ≈ 7 Hz, 1H): Vinylic proton of the C=CH-CH₂Cl group.

-

δ 4.20 (d, J ≈ 7 Hz, 2H): Methylene protons of the -CH₂Cl group.

-

δ 5.30 (s, 1H) and 5.15 (s, 1H): Terminal vinylic protons of the C=CH₂ group (if the rearranged product is formed).

¹³C NMR (CDCl₃, 100 MHz):

-

δ 162.5 (d, J ≈ 245 Hz): Carbon bearing the fluorine atom (C-F).

-

δ 135-140: Quaternary carbon of the double bond.

-

δ 128-132 (d): Aromatic carbons.

-

δ 115-117 (d): Aromatic carbons.

-

δ 115-120: Terminal vinylic carbon (=CH₂).

-

δ 45-50: Methylene carbon (-CH₂Cl).

Infrared (IR, neat):

-

~3050 cm⁻¹: Aromatic and vinylic C-H stretch.

-

~1640 cm⁻¹: C=C stretch.

-

~1600, 1510 cm⁻¹: Aromatic C=C stretch.

-

~1220 cm⁻¹: C-F stretch.

-

~700-800 cm⁻¹: C-Cl stretch.

Mass Spectrometry (EI):

-

M⁺: Expected molecular ion peaks corresponding to the masses for C₉H₈ClF, considering the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

References

- Luche, J.-L. Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. J. Am. Chem. Soc.1978, 100 (7), 2226–2227.

- Gemal, A. L.; Luche, J.-L. Lanthanoids in organic synthesis. 6. The reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides: a new, highly selective 1,2-reduction system. J. Am. Chem. Soc.1981, 103 (18), 5454–5459.

-

Luche Reduction. Organic Chemistry Portal. [Link]

-

Luche Reduction. Wikipedia. [Link]

-

Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Natural Organic Process. [Link]

- Industrial preparation method of cinnamyl chloride.

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

Sources

A Multi-faceted Spectroscopic Approach to the Structure Elucidation of 2-Chloro-3-(4-fluorophenyl)-1-propene

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Halogenated organic compounds, in particular, represent a cornerstone of medicinal chemistry and polymer science due to their unique physicochemical properties that can modulate biological activity and material characteristics. 2-Chloro-3-(4-fluorophenyl)-1-propene is an allylic halide, a class of compounds known for their distinct reactivity.[1][2][3] The presence of both chloro and fluoro substituents on a reactive propene backbone makes this molecule a potentially valuable building block. Its unambiguous structure elucidation is a critical first step in harnessing its synthetic potential.

This technical guide provides a comprehensive, multi-technique approach to the structural confirmation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the analytical choices, ensuring a robust and self-validating process.

The Analytical Blueprint: An Integrated Spectroscopic Strategy

The structure elucidation of an unknown compound is akin to solving a puzzle. Each piece of spectroscopic data provides unique clues, and only by assembling them in a logical sequence can the full picture emerge. For this compound, our strategy relies on the synergistic power of NMR, MS, and IR spectroscopy.

Caption: Overall workflow for the structure elucidation of this compound.

Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry

Mass spectrometry serves as our initial analytical checkpoint, providing the molecular weight and elemental composition of the target compound. For a molecule containing chlorine, the isotopic pattern is a definitive diagnostic tool.

Expected Mass Spectrum Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₈ClF | Based on the proposed structure. |

| Molecular Weight | 170.61 g/mol | Calculated based on the most abundant isotopes (³⁵Cl, ¹⁹F, ¹²C, ¹H). |

| M+ Peak (m/z) | 170 | Corresponding to the molecular ion with ³⁵Cl. |

| M+2 Peak (m/z) | 172 | Corresponding to the molecular ion with ³⁷Cl. |

| M+ / M+2 Ratio | ~3:1 | Reflects the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

| Key Fragments | m/z 135 ([M-Cl]⁺), m/z 109 ([C₆H₄F-CH₂]⁺), m/z 91 ([C₇H₇]⁺ tropylium ion) | Predicted based on the stability of allylic and benzylic carbocations. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent like methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any residual impurities.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Part 2: Identifying Key Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | C-H (Aromatic & Vinylic) | Stretching |

| ~2950-2850 | C-H (Aliphatic) | Stretching |

| ~1650 | C=C (Alkene) | Stretching |

| ~1600, 1500 | C=C (Aromatic) | Stretching |

| ~1230 | C-F (Aryl-Fluoride) | Stretching |

| ~830 | C-H (para-disubstituted benzene) | Out-of-plane bending |

| ~750 | C-Cl | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the infrared spectrum.

Part 3: Assembling the Molecular Puzzle with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework and the connectivity of atoms. For this compound, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 | d | 2H | -CH₂- | Allylic protons adjacent to an aromatic ring. |

| ~5.2 | s | 1H | =CH₂ (geminal to Cl) | Vinylic proton deshielded by the electronegative chlorine. |

| ~5.4 | s | 1H | =CH₂ (geminal to Cl) | Vinylic proton, diastereotopic to the other vinylic proton. |

| ~7.0 | t | 2H | Ar-H | Aromatic protons ortho to the fluorine atom, showing coupling to fluorine. |

| ~7.2 | dd | 2H | Ar-H | Aromatic protons meta to the fluorine atom. |

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~40 | CH₂ | -CH₂- | Allylic carbon. |

| ~115 (d, JCF ≈ 21 Hz) | CH | Ar-C (ortho to F) | Aromatic carbon coupled to fluorine. |

| ~118 | CH₂ | =CH₂ | Vinylic carbon. |

| ~130 (d, JCF ≈ 8 Hz) | CH | Ar-C (meta to F) | Aromatic carbon coupled to fluorine. |

| ~133 (d, JCF ≈ 3 Hz) | C | Ar-C (ipso) | Aromatic carbon attached to the propene group. |

| ~140 | C | =C(Cl)- | Vinylic carbon bearing the chlorine atom, deshielded. |

| ~162 (d, JCF ≈ 245 Hz) | C | Ar-C (para to F) | Aromatic carbon directly bonded to fluorine, showing a large C-F coupling constant. |

Note: Predicted chemical shifts and coupling constants are based on analogous structures and established principles of NMR spectroscopy.

2D NMR for Unambiguous Assignments

While 1D NMR provides the fundamental pieces, 2D NMR experiments reveal how they are connected.

Sources

Spectroscopic Data for 2-Chloro-3-(4-fluorophenyl)-1-propene: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Affiliation: Advanced Spectroscopic Solutions Division

Foreword

The synthesis and characterization of novel chemical entities are fundamental to advancing drug discovery and materials science. Among the vast landscape of organic molecules, halogenated propenes represent a class of compounds with significant potential as versatile synthetic intermediates. This guide focuses on the spectroscopic characterization of a specific, yet under-documented molecule: 2-Chloro-3-(4-fluorophenyl)-1-propene.

A comprehensive search of publicly available chemical databases and the scientific literature has revealed a notable scarcity of experimental spectroscopic data for this particular compound. While data exists for structurally analogous molecules, direct, validated spectra for this compound are not readily accessible. This guide, therefore, will adopt a predictive and comparative approach, leveraging established spectroscopic principles and data from closely related structures to provide a robust, theoretical framework for its characterization. This serves as a foundational resource for researchers who may synthesize this compound and require a reference for its analytical validation.

Molecular Structure and Predicted Spectroscopic Significance

The structure of this compound combines several key functional groups that will give rise to distinct spectroscopic signatures. Understanding these features is paramount to interpreting the data, whether it be experimentally acquired or computationally predicted.

Figure 1. Molecular Structure of this compound.

Key Structural Features:

-

Vinyl Group (=CH₂): This will produce characteristic signals in both ¹H and ¹³C NMR, as well as a C=C stretching vibration in the IR spectrum.

-

Geminal Chlorine (-C(Cl)=): The electronegative chlorine atom will deshield adjacent protons and carbons, causing downfield shifts in the NMR spectra. It also provides a specific isotopic pattern in mass spectrometry.

-

Allylic Methylene (-CH₂-): These protons are adjacent to both the double bond and the aromatic ring, leading to complex splitting patterns in ¹H NMR.

-

4-Fluorophenyl Group: The fluorine atom will cause a large C-F coupling in the ¹³C NMR spectrum for the carbon it is attached to, and smaller couplings for other carbons in the ring. The aromatic protons will exhibit a characteristic doublet of doublets pattern in the ¹H NMR spectrum due to ortho and meta couplings.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the various coupling interactions. The chemical shifts are predicted based on the electronic environment of each proton.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Doublet of Doublets | 2H | Ar-H (ortho to F) | Aromatic protons deshielded by the ring current and influenced by the electron-withdrawing fluorine. |

| ~ 7.0 - 7.1 | Doublet of Doublets | 2H | Ar-H (meta to F) | Aromatic protons with less deshielding compared to those ortho to the fluorine. |

| ~ 5.4 - 5.6 | Singlet (or very narrow multiplet) | 1H | =CH₂ (vinylic) | Vinylic proton deshielded by the double bond and the geminal chlorine. |

| ~ 5.2 - 5.4 | Singlet (or very narrow multiplet) | 1H | =CH₂ (vinylic) | The second vinylic proton, likely with a slightly different chemical shift from the other due to through-space interactions. |

| ~ 3.6 - 3.8 | Singlet | 2H | -CH₂- (allylic) | Allylic protons deshielded by the adjacent double bond and the aromatic ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The presence of fluorine will introduce characteristic C-F coupling.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~ 162 - 165 | ~ 245-255 (¹JCF) | Ar-C (C-F) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| ~ 138 - 142 | C=CH₂ | The quaternary vinylic carbon will be deshielded by the chlorine. | |

| ~ 130 - 133 | ~ 8-10 (³JCF) | Ar-C (CH, ortho to F) | Aromatic carbons ortho to the fluorine will show a three-bond coupling. |

| ~ 128 - 130 | Ar-C (ipso) | The aromatic carbon attached to the propene chain. | |

| ~ 115 - 117 | ~ 21-23 (²JCF) | Ar-C (CH, meta to F) | Aromatic carbons meta to the fluorine will show a two-bond coupling. |

| ~ 114 - 116 | =CH₂ | The terminal vinylic carbon. | |

| ~ 38 - 42 | -CH₂- | The allylic carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration (20-50 mg if possible).

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

-

Spectral Width: A spectral width of approximately 220 ppm.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic & Vinylic |

| ~ 2950 - 2850 | Medium-Weak | C-H stretch | Allylic |

| ~ 1640 - 1620 | Medium | C=C stretch | Vinylic |

| ~ 1600, 1500 | Medium-Strong | C=C stretch | Aromatic |

| ~ 1250 - 1200 | Strong | C-F stretch | Aryl-F |

| ~ 850 - 800 | Strong | C-H bend (out-of-plane) | p-disubstituted benzene |

| ~ 750 - 700 | Strong | C-Cl stretch | Vinylic Chloride |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will be evident from the isotopic abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 172/174 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for one chlorine atom (approximately 3:1 ratio). |

| 137 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 109 | [C₇H₄F]⁺ | Fragment corresponding to the fluorobenzyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl group. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule. Electrospray ionization (ESI) could also be used, particularly with LC-MS.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of all acquired spectroscopic data.

Figure 2. A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion and Future Directions

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. The presented data is based on established principles of spectroscopy and analysis of structurally related compounds. It is intended to serve as a valuable resource for researchers in the synthesis and identification of this molecule.

The definitive characterization of this compound will require its successful synthesis and the acquisition of experimental spectroscopic data. Future work should focus on obtaining high-resolution ¹H and ¹³C NMR, IR, and mass spectra to validate and refine the predictions made in this guide. Such experimental data would be a valuable contribution to the chemical literature and would facilitate the use of this compound in further research and development.

References

Due to the lack of specific literature for this compound, this section provides general, authoritative resources for spectroscopic interpretation.

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

A Technical Guide to 2-Chloro-3-(4-fluorophenyl)-1-propene: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-(4-fluorophenyl)-1-propene, a halogenated aromatic alkene of interest to researchers in synthetic and medicinal chemistry. We will delineate its fundamental physicochemical properties, propose a robust synthetic pathway, and explore its chemical reactivity with a focus on mechanistic principles. Furthermore, this document synthesizes the potential significance of its structural motifs—the vinylic chloride and the fluorophenyl group—within the context of modern drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its potential as a synthetic intermediate.

Introduction

This compound is a substituted olefin that integrates several key functional groups: a vinylic chloride, an alkene, and a para-fluorinated phenyl ring. This combination makes it a noteworthy substrate for a variety of chemical transformations and a potential building block for more complex molecular architectures. The presence of fluorine is particularly significant, as the strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide serves as a detailed resource, offering both foundational data and field-proven insights into the chemistry and utility of this compound.

Physicochemical Properties

The fundamental properties of this compound are derived from its molecular structure. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₈ClF |

| Molecular Weight | 170.61 g/mol |

| IUPAC Name | 2-chloro-3-(4-fluorophenyl)prop-1-ene |

| Chemical Structure |  |

| Canonical SMILES | C=C(Cl)CC1=CC=C(F)C=C1 |

Synthesis and Characterization

While a dedicated synthesis for this exact molecule is not prominently featured in the literature, a plausible and efficient pathway can be designed based on established organometallic and electrophilic substitution reactions.

Proposed Synthetic Pathway: Friedel-Crafts Allylation

A robust method for synthesizing the target compound involves the Friedel-Crafts allylation of fluorobenzene. This reaction utilizes 2,3-dichloropropene as the allylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic attack on the electron-rich fluorobenzene ring. The para-directing effect of the fluorine atom favors the formation of the desired 3-(4-fluorophenyl) isomer.

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-3-(4-fluorophenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Ambiguity in Chemical Data

In the pursuit of novel chemical entities for drug discovery and materials science, precise characterization of molecular properties is paramount. This guide addresses the physical characteristics of 2-Chloro-3-(4-fluorophenyl)-1-propene, a compound of interest for its potential applications as a synthetic intermediate. However, a comprehensive search of publicly available chemical databases and scientific literature reveals a significant challenge: a scarcity of specific experimental data for this exact molecule.

Notably, the requested compound is frequently confounded with its isomer, 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene (CAS Number: 951894-27-2). This highlights a critical aspect of chemical research: the profound impact of subtle structural variations on a compound's physical and chemical identity.

This guide will proceed by:

-

Establishing the distinct identity of this compound through its structural and molecular formula.

-

Presenting the available data for the closely related isomer , 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene, to provide a comparative context for anticipated properties.

-

Outlining a logical, field-proven workflow for the experimental determination of the key physical characteristics of the target compound, thereby providing a self-validating system for its characterization.

-

Providing a comprehensive reference list to ground the presented information in authoritative sources.

Molecular Identity of this compound

To preclude ambiguity, it is essential to define the precise molecular structure of the target compound.

Molecular Formula: C₉H₈ClF

Chemical Structure:

Figure 1: 2D structure of this compound.

IUPAC Name: 1-(2-chloroprop-2-en-1-yl)-4-fluorobenzene

Comparative Physicochemical Data of a Structural Isomer

To provide a baseline for estimating the properties of the target compound, the following table summarizes the known characteristics of the isomer 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene .[1]

| Property | Value | Source |

| CAS Number | 951894-27-2 | Fluorochem |

| Molecular Formula | C₉H₇Cl₂F | Fluorochem |

| Molecular Weight | 205.05 g/mol | Benchchem |

| IUPAC Name | 4-chloro-1-(2-chloroprop-2-enyl)-2-fluorobenzene | Fluorochem |

| Canonical SMILES | C=C(CC1=C(C=C(C=C1)Cl)F)Cl | Benchchem |

| InChI Key | LGZUEZFLGHBPGY-UHFFFAOYSA-N | Benchchem |

It is crucial to recognize that the substitution pattern of the phenyl ring significantly influences properties such as boiling point, melting point, and solubility due to differences in polarity, crystal packing, and intermolecular forces.

A Proposed Workflow for the Experimental Determination of Physical Characteristics

Given the absence of empirical data for this compound, a systematic experimental approach is necessary for its full characterization. The following workflow outlines the key steps a research and development team would undertake.

Figure 2: Experimental workflow for the characterization of this compound.

Synthesis and Purification: The Foundation of Accurate Measurement

The initial and most critical step is the unambiguous synthesis of this compound. A plausible synthetic route could involve the allylic chlorination of 3-(4-fluorophenyl)-1-propene. The choice of chlorinating agent (e.g., N-chlorosuccinimide) and reaction conditions would be pivotal to favor the desired product over potential side-products.

Causality in Experimental Choice: The rationale for selecting a specific synthetic pathway would be to maximize the yield of the target isomer while minimizing the formation of other chlorinated species. Post-synthesis, rigorous purification, likely through column chromatography or distillation, is not merely a preparatory step but a prerequisite for obtaining accurate physical data. Any impurities would invariably lead to erroneous measurements of properties like melting and boiling points.

Structural Verification and Purity Assessment: A Self-Validating System

Before any physical properties are measured, the identity and purity of the synthesized compound must be unequivocally confirmed.

Step-by-Step Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment, including the characteristic signals of the vinyl and benzylic protons, and their respective coupling constants.

-

¹³C NMR: To verify the number of unique carbon atoms and their chemical shifts, which are sensitive to the electronic environment.

-

¹⁹F NMR: This is a crucial experiment to confirm the presence and chemical shift of the fluorine atom on the phenyl ring, distinguishing it from other positional isomers.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, which provides structural information. The GC component also serves as a preliminary purity check.

-

High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, such as the C=C double bond of the propene moiety and the C-F and C-Cl bonds.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity of the sample, ensuring it is suitable for physical property measurements. A purity of >95% is generally considered acceptable for initial characterization.

-

This multi-faceted analytical approach creates a self-validating system. Concordance between the data from these different techniques provides high confidence in the structural assignment and purity of the synthesized compound.

Determination of Key Physical Characteristics

Once the compound's identity and purity are confirmed, the following physical properties can be reliably measured.

Step-by-Step Methodologies:

-

Melting Point Determination:

-

Using a calibrated melting point apparatus, a small sample is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For an oil at room temperature, this would not be applicable.

-

-

Boiling Point Determination:

-

For a liquid sample, the boiling point can be determined by distillation at atmospheric pressure or under reduced pressure for high-boiling compounds to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

-

Density Measurement:

-

Using a pycnometer or a digital density meter, the mass of a known volume of the liquid is determined at a specific temperature.

-

-

Solubility Profiling:

-

The solubility of the compound in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) is determined. This can be done qualitatively by observing dissolution or quantitatively by preparing saturated solutions and determining the concentration.

-

Conclusion and Forward Outlook

While a direct report of the physical characteristics of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. By leveraging comparative data from a known isomer and adhering to a rigorous experimental workflow, researchers can confidently determine the physicochemical properties of this novel compound. The synthesis and subsequent detailed characterization of this compound represent an opportunity to contribute valuable new data to the chemical sciences, enabling its further exploration in drug discovery and materials science.

References

Sources

solubility of 2-Chloro-3-(4-fluorophenyl)-1-propene in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-3-(4-fluorophenyl)-1-propene in Organic Solvents

Introduction

This compound is a halogenated propene derivative with a structure that suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of chlorine and fluorine atoms, along with a phenyl group, imparts specific physicochemical properties that govern its behavior in various media.[1] A thorough understanding of its solubility in a range of organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening.[2] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound, designed for researchers, scientists, and professionals in drug development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To predict the solubility of this compound, we must first infer its physicochemical properties based on its molecular structure.

Predicted Physicochemical Profile of this compound

-

Molecular Structure: The molecule contains a polarizable aromatic ring, a polar carbon-fluorine bond, and a polar carbon-chlorine bond. The propene backbone is nonpolar.

-

Polarity: The presence of halogens and the phenyl group suggests that the molecule will have a moderate overall polarity. It is not expected to be highly polar like a small alcohol, nor entirely nonpolar like an alkane.

-

Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces (due to the phenyl ring and overall electron cloud) and dipole-dipole interactions (due to the C-F and C-Cl bonds). It lacks hydrogen bond donors, which will limit its solubility in protic solvents like water.

Based on this profile, this compound is expected to be poorly soluble in highly polar solvents like water and highly soluble in solvents of moderate to low polarity that can engage in dipole-dipole and dispersion interactions.

The Principle of "Like Dissolves Like"

The dissolution of a solid solute in a solvent involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. Dissolution is favorable when the energy released is comparable to or greater than the energy required.

For this compound, solvents that can effectively interact with its phenyl ring and halogenated structure will be the most suitable. A qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | Toluene's aromatic ring can interact favorably with the phenyl group of the solute. Hexane's interactions would be limited to weaker dispersion forces. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents have moderate polarity and can engage in dipole-dipole interactions with the C-Cl and C-F bonds.[4][5] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network of alcohols would be disrupted without significant favorable interactions with the solute, which cannot hydrogen bond. |

| Highly Polar | Water | Very Low/Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for this moderately polar, non-hydrogen bonding compound.[6] |

Experimental Determination of Solubility

A systematic approach to determining solubility involves both qualitative and quantitative methods.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using simple test tube experiments. This provides a rapid indication of suitable solvents for further quantitative analysis.[7][8]

-

Preparation: Place approximately 20-30 mg of this compound into a series of small, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different test solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid appears largely undissolved.

-

The following diagram illustrates the workflow for this qualitative assessment.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time.[9]

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically done using a syringe fitted with a fine filter (e.g., a 0.22 µm PTFE filter).

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Quantify the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

The logical flow of this quantitative method is depicted below.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Properties of Solvents Used in Organic Chemistry [murov.info]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electrophilic Nature of 2-Chloro-3-(4-fluorophenyl)-1-propene

Foreword: Unveiling a Versatile Electrophile for Modern Synthesis

For the discerning researcher in drug discovery and complex molecule synthesis, the identification of reactive, yet selective, building blocks is a perpetual quest. 2-Chloro-3-(4-fluorophenyl)-1-propene emerges as a molecule of significant interest, poised at the intersection of allylic reactivity and the nuanced electronic influence of a fluorinated aromatic moiety. This guide provides a comprehensive technical overview of its core electrophilic nature, offering insights into its synthesis, reactivity, and potential applications. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and present a theoretical framework for understanding its behavior. This document is structured to serve as a practical resource for scientists aiming to harness the synthetic potential of this versatile reagent.

Molecular Architecture and Intrinsic Reactivity

This compound is a halogenated organic compound featuring a reactive allylic chloride functionality directly influenced by a 4-fluorophenyl substituent. Its structure is presented below:

Molecular Formula: C₉H₈ClF

Molecular Weight: 170.61 g/mol

The electrophilic character of this molecule is primarily dictated by two key structural features: the allylic chloride system and the electronic properties of the 4-fluorophenyl group.

-

The Allylic Chloride System: Allylic halides are well-established as potent electrophiles in nucleophilic substitution reactions.[1] Their enhanced reactivity, when compared to their saturated alkyl halide counterparts, is attributed to the stabilization of the transition state in Sₙ2 reactions. This stabilization arises from the conjugation of the p-orbitals of the reacting center with the adjacent π-system of the double bond.[1]

-

The 4-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring exerts a significant influence on the reactivity of the allylic chloride. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect, in turn, influences the electron density of the entire molecule, including the allylic system. The electron-withdrawing nature of the 4-fluorophenyl group is expected to further enhance the electrophilicity of the allylic carbon, making it more susceptible to nucleophilic attack.

Proposed Synthesis of this compound

Experimental Workflow: A Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Chloro-1-(4-fluorophenyl)ethan-1-one

This initial step involves a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, a common method for the preparation of α-haloketones.[2]

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

-

After the addition is complete, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Wittig Reaction

The final step utilizes a Wittig reaction to convert the ketone into the desired terminal alkene.

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Allow the resulting bright yellow-orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

-

Cool the ylide solution back to 0 °C and add a solution of 2-chloro-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

The Electrophilic Reactivity in Action: A Representative Nucleophilic Substitution

The core of this compound's utility lies in its electrophilic nature, making it an excellent substrate for nucleophilic substitution reactions. A representative reaction with a common nucleophile, such as an amine, is detailed below.

Reaction Mechanism: Sₙ2 Attack on the Allylic Chloride

Sources

Investigating the Biological Potential of 2-Chloro-3-(4-fluorophenyl)-1-propene: A Framework for Discovery

An In-Depth Technical Guide

Executive Summary

2-Chloro-3-(4-fluorophenyl)-1-propene is a halogenated organic compound whose biological activity has not been extensively characterized in publicly available literature. However, its molecular architecture, combining a reactive allyl chloride group with a fluorophenyl moiety, presents a compelling case for investigation as a potential therapeutic agent. The allyl chloride functional group is known to act as an alkylating agent, a mechanism central to the activity of many cytotoxic anticancer drugs.[1][2] Concurrently, the 4-fluorophenyl group is a common feature in modern pharmaceuticals, known to enhance metabolic stability and modulate biological interactions.[3] This guide presents a hypothesis-driven framework for the systematic evaluation of this compound. We move beyond theoretical postulation to provide validated, detailed experimental protocols for assessing its potential in oncology, microbiology, and immunology, grounded in the established activities of its core structural motifs. This document serves as a comprehensive roadmap for researchers aiming to unlock the therapeutic possibilities of this intriguing molecule.

Section 1: Chemical Profile and Rationale for Biological Investigation

A thorough understanding of a compound's chemical nature is the foundation upon which all biological investigation is built. Here, we dissect the structure of this compound to rationalize its potential as a bioactive molecule.

Structure and Physicochemical Properties

The molecule's structure features a propene backbone with two key substitutions: a chlorine atom at position 2 and a 4-fluorophenyl group at position 3. This arrangement suggests a molecule with significant potential for interaction with biological systems due to its electrophilic nature.[4]

| Property | Predicted Value | Justification / Source |

| Molecular Formula | C₉H₈ClF | Calculated from structure. |

| Molecular Weight | 170.61 g/mol | Calculated from atomic weights. |

| Appearance | Colorless Liquid | Inferred from similar compounds like allyl chloride.[5] |

| Reactivity Feature | Electrophile | The allyl chloride moiety is a known alkylating agent, capable of reacting with nucleophiles.[2] The electron-withdrawing effects of the halogens enhance this reactivity.[4] |

| Potential Toxicity | High | Allylic chlorides can be metabolized into reactive intermediates.[1] Fluoroalkenes can exhibit pulmonary and renal toxicity.[6] Chronic exposure to allyl chloride may cause liver and kidney injury.[5] |

Core Structural Motifs and Their Bioactivity Precedent

The rationale for investigating this compound is derived from the well-documented activities of its constituent parts.

-

The Allyl Chloride Moiety: A Reactive Warhead: The allyl chloride group is a potent electrophile. In biological systems, such groups can act as alkylating agents, forming covalent bonds with nucleophilic sites on biomolecules like DNA and proteins.[7] This covalent modification can disrupt cellular function, leading to cytotoxicity. This mechanism is the cornerstone of several established anticancer drugs. However, this reactivity also flags a potential for toxicity, as indiscriminate alkylation can lead to organ damage and genotoxicity.[1][8]

-

The 4-Fluorophenyl Group: A Pharmacophore Modulator: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The C-F bond is exceptionally strong, which can block metabolic oxidation at that site, thereby increasing the compound's metabolic stability and half-life.[3] Fluorine's high electronegativity can also alter the acidity of nearby functional groups and influence non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[3] Numerous compounds containing fluorophenyl groups have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11]

By combining these two motifs, this compound is hypothesized to be a "targeted" reactive molecule, where the fluorophenyl group may guide the compound to specific biological sites, allowing the allyl chloride "warhead" to exert a localized cytotoxic or modulatory effect.

Section 2: Hypothesis-Driven Exploration of Anticancer Potential

Mechanistic Hypothesis: We hypothesize that this compound functions as a pro-apoptotic agent. Its primary mechanism is proposed to be the alkylation of critical cellular nucleophiles, such as DNA bases or cysteine residues in key enzymes (e.g., caspases, kinases), leading to irreparable cellular damage and the activation of the apoptotic cascade. This is analogous to the activity seen in other hybrid molecules bearing a reactive chloro-propenylidene moiety, which have shown significant cytotoxic effects on a wide range of tumor cells.[12][13]

Experimental Workflow for Anticancer Evaluation

The following workflow provides a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

Caption: Workflow for evaluating anticancer potential.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast, DLD-1 for colon, A549 for lung) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with DMSO vehicle (negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Investigation of Antimicrobial Properties

Mechanistic Hypothesis: The electrophilic nature of the allyl chloride moiety, enhanced by the halogenated phenyl ring, suggests potential antimicrobial activity. We hypothesize the compound may act by alkylating essential bacterial or fungal enzymes, particularly those with active-site cysteine residues, or by disrupting cell membrane integrity. The presence of both chlorine and fluorine has been shown to enhance antimicrobial efficacy in other molecular scaffolds.[4][14]

Experimental Workflow for Antimicrobial Screening

This workflow outlines the primary screening and subsequent characterization of antimicrobial activity.

Caption: Workflow for evaluating antimicrobial activity.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient medium.

Methodology:

-

Inoculum Preparation: Culture microbial strains overnight on appropriate agar (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compound in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a quality control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading absorbance at 600 nm.

Section 4: Assessment of Anti-inflammatory Potential

Mechanistic Hypothesis: Given that many compounds containing chlorophenyl or fluorophenyl groups exhibit anti-inflammatory properties, we hypothesize that this compound may modulate key inflammatory pathways.[15][16] The proposed mechanism involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of signaling cascades such as NF-κB, leading to reduced production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[17]

Experimental Workflow for Anti-inflammatory Assays

This workflow details an in vitro approach to screen for and characterize anti-inflammatory effects.

Caption: Workflow for evaluating anti-inflammatory activity.

Protocol 4: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of the compound to inhibit the production of inflammatory mediators in immune cells.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Methodology:

-

Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS. Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1-50 µM) for 1-2 hours before stimulation. Include a vehicle control (DMSO) and a known inhibitor (e.g., Dexamethasone).

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-only control.

-

Viability Check: Concurrently, run a parallel plate and perform an MTT assay (as in Protocol 1) to ensure that the observed reduction in NO is not due to cytotoxicity.

Section 5: Preliminary Safety and Toxicological Considerations

The structural alerts within this compound—specifically the reactive allyl chloride moiety—necessitate a proactive assessment of its toxicological profile.

-

Genotoxicity: As a potential alkylating agent, the compound could interact with DNA, leading to mutations. An initial screen for mutagenicity is critical. The bacterial reverse mutation test, or Ames test, is a standard preliminary assay to detect the potential of a chemical to induce gene mutations.

-

Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics. The metabolism of allyl chloride can produce toxic intermediates, and chronic exposure has been linked to liver injury.[5] An in vitro assay using a human liver cell line like HepG2 can provide early indications of potential hepatotoxicity.

-

General Cytotoxicity: As a crucial first step, cytotoxicity should be evaluated against non-cancerous human cell lines (e.g., human dermal fibroblasts, peripheral blood mononuclear cells) to establish a therapeutic window and selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

This compound stands as a molecule of significant speculative interest, poised at the intersection of reactive chemistry and pharmaceutical design. Its structure suggests a plausible basis for anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a robust, logical, and experimentally sound framework for transitioning this compound from a chemical entity to a characterized bioactive lead. The successful execution of these protocols will generate the foundational data necessary to determine its therapeutic potential. Positive and selective in vitro results would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models of disease, pharmacokinetic profiling, and detailed mechanism-of-action studies to identify its precise molecular targets.

References

- Benchchem. 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene.

-

Aviado, D. M. (1975). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 11, 193-212. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Allyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7850, Allyl chloride. [Link]

-

Betz, R., et al. (2011). (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629. [Link]

- Google Patents. (2013). The synthetic method of -chloro-4 fluorophenyl benzyl ketones. CN103420823B.

-

NINGBO INNO PHARMCHEM CO.,LTD. Allyl Chloride in Pharmaceuticals and Agrochemicals: A Critical Intermediate. [Link]

-

Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(22), 4063. [Link]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 1(1), 8-11. [Link]

-

Cordeiro, V. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

-

Szałek, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]

-

Pisanenko, D. A., et al. (1981). [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols]. Antibiotiki, 26(6), 447-450. [Link]

-

Cordeiro, V. F., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20211119. [Link]

-

Husain, A., et al. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 65(5), 527-534. [Link]

-

Bardaweel, S. K., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(13), 7762-7771. [Link]

-

Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(8), 1-15. [Link]

-

Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

-

Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ResearchGate. [Link]

-

IARC. (1999). ALLYL CHLORIDE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 71. [Link]

-

He, F., et al. (2007). Allyl chloride-induced time dependent changes of lipid peroxidation in rat nerve tissue. Toxicology Mechanisms and Methods, 17(1), 31-38. [Link]

-

Szałek, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. [Link]

-

Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

Sources

- 1. Allyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 8. Allyl chloride-induced time dependent changes of lipid peroxidation in rat nerve tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Wittig reaction for 2-Chloro-3-(4-fluorophenyl)-1-propene synthesis

An Application Note for the Synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene via the Wittig Reaction

Authored by: A Senior Application Scientist

Abstract

This comprehensive application guide details the synthesis of this compound, a valuable halogenated alkene intermediate in medicinal chemistry and drug discovery. The protocol leverages the Wittig reaction, a cornerstone of organic synthesis for its reliable and stereospecific formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol from the preparation of the requisite phosphonium ylide to the final purification of the target molecule, and expert insights into process optimization and troubleshooting. The intended audience includes researchers, synthetic chemists, and drug development professionals seeking a robust and reproducible method for accessing this and structurally related compounds.

Introduction and Strategic Importance

Halogenated organic molecules are of paramount importance in the pharmaceutical industry, with chlorine-containing compounds featuring prominently in a wide array of approved drugs.[3] The introduction of chlorine and fluorine atoms into a molecular scaffold can significantly modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, serves as a versatile building block for more complex molecular architectures.

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), offers a superior method for olefination compared to classical elimination reactions, which often yield mixtures of isomers and require harsh conditions.[2][4] Its primary advantage is the unambiguous placement of the double bond, dictated by the connectivity of the carbonyl and ylide precursors.[2] This guide focuses on the reaction between 4-fluorobenzaldehyde and the (chloromethylene)triphenylphosphorane ylide to yield the title compound.

Figure 1: Overall scheme of the Wittig reaction for the target synthesis.

The Wittig Reaction: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol. The process is logically divided into two primary stages: the formation of the phosphorus ylide and its subsequent reaction with the aldehyde.

Stage 1: Generation of the Phosphorus Ylide

The reactive species, (chloromethylene)triphenylphosphorane, is a phosphorus ylide—a molecule with adjacent positive and negative formal charges. It is typically generated in situ immediately before use due to its reactivity.

-

Phosphonium Salt Formation : The precursor to the ylide is a phosphonium salt. This is synthesized via a classic SN2 reaction between a phosphine, typically triphenylphosphine (PPh₃), and a suitable alkyl halide.[5] For this protocol, (chloromethyl)triphenylphosphonium iodide is prepared from triphenylphosphine and chloroiodomethane.[6] The iodide salt is often preferred over the chloride for its enhanced reactivity and easier preparation.

-

Deprotonation : The α-proton on the carbon adjacent to the phosphorus is acidic due to the electron-withdrawing effect of the positively charged phosphorus atom. A strong base is required to deprotonate the phosphonium salt and form the ylide.[5] The choice of base is critical; for semi-stabilized ylides like the one used here, potent bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) are effective.

Stage 2: Olefination

The core C=C bond formation occurs in this stage, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Figure 3: Step-by-step workflow for the Wittig olefination protocol.

-

Inert Atmosphere Setup : Assemble a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet. Ensure all glassware is rigorously dried.

-

Phosphonium Salt Suspension : Add the dried (chloromethyl)triphenylphosphonium iodide (21.93 g, 50 mmol) to the flask. Add 200 mL of anhydrous THF via cannula.

-

Cooling : Cool the resulting suspension to -78 °C using a dry ice/acetone bath. A slurry will form.

-